molecular formula C14H13BFNO3 B1521961 (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 874219-41-7

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1521961
M. Wt: 273.07 g/mol
InChI Key: SPKWRVWDQVGUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a boronic acid derivative with a unique structure that has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to have various biochemical and physiological effects, and its use in laboratory experiments has been growing in recent years.

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBAs) are recognized for their saccharide recognition capabilities, useful in the development of glucose sensors and related applications. A study by Mu et al. (2012) highlighted the role of PBAs in optical modulation, using a series of phenyl boronic acids conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNTs). This research demonstrates the potential of PBAs in creating responsive materials for saccharide detection, with implications for biosensing technologies (Mu et al., 2012).

Fluorescence Quenching and Sensor Development

The fluorescence quenching properties of boronic acid derivatives have been explored for sensor applications. Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing a foundation for the development of fluorescent sensors that could be adapted for various analytes, including environmental and biological targets (Geethanjali et al., 2015).

Selective Detection Technologies

Boronic acids are utilized for the selective detection of ions and molecules, leveraging their unique reactivity with diols. Yang et al. (2017) described the use of boric acid-functionalized lanthanide metal-organic frameworks (LMOFs) for the ratiometric fluorescence detection of fluoride ions, showcasing the versatility of boronic acid derivatives in creating selective, sensitive detection systems for environmental and health-related applications (Yang et al., 2017).

Impact on Cyanobacterial Growth and Photosynthesis

In an environmental context, Niemczyk et al. (2020) investigated the effects of boronic acids, specifically tavaborole (a 5-fluoro-substituted benzoxaborole), on cyanobacterial growth and photosynthesis. This research offers insights into the ecological impact of boronic acid derivatives and their potential applications in managing microbial populations in aquatic systems (Niemczyk et al., 2020).

properties

IUPAC Name

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWRVWDQVGUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660221
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

CAS RN

874219-41-7
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.